molecular formula C14H16N2O4 B2882411 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 946208-51-1

4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2882411
CAS No.: 946208-51-1
M. Wt: 276.292
InChI Key: VJSOXYSQNVLITI-UHFFFAOYSA-N
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Description

The compound “4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole . The benzodioxole group is attached to a carbonyl group, which is further connected to a 3,3-dimethylpiperazin-2-one group .


Synthesis Analysis

The synthesis of benzodioxole derivatives has been reported in the literature . The synthesis typically involves the use of benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in a simple condensation method . The resulting compounds are then crystallized in acetone, EtOAc, and EtOH . The synthesis strategy also involves well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of the synthesized compounds can be analyzed using the single crystal X-ray diffraction method (SCXRDM) . The 3D structure of the compound can also be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For example, the compound’s thermal behavior can be characterized using a TASYS program . The compound’s molecular weight is 166.1308 .

Scientific Research Applications

Anticonvulsant Activity and Molecular Properties

A study by Prasanthi et al. (2013) focused on the synthesis and evaluation of derivatives similar in structure to 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one for potential anticonvulsant activities. The derivatives were tested using maximal electroshock and subcutaneous pentylenetetrazole-induced seizure methods. The study found significant anticonvulsant and antioxidant activities in one of the synthesized compounds, which possessed a free NH group in the 1,4-dihydropyridine ring and diethyl ester functionality. This suggests the structural components related to this compound could contribute to anticonvulsant applications when appropriately modified (Prasanthi, Prasad, & Bharathi, 2013).

Cocrystallization and Supramolecular Architectures

Research conducted by Wang et al. (2011) explored the cocrystallization of N-donor type compounds, including structures akin to this compound, with 5-sulfosalicylic acid to form new binary molecular cocrystals. The study provided insights into the hydrogen-bonding synthons and their impact on crystal packing, highlighting the potential of such structures in the development of supramolecular architectures for crystal engineering and host-guest chemistry applications (Wang, Xu, Xue, Lu, Chen, & Tao, 2011).

Antimicrobial Activity of Pyrazolinones and Pyrazoles

Amir et al. (2012) designed pharmacophore hybrids incorporating the benzothiazole moiety and structures related to this compound. These hybrids were synthesized and evaluated for their in vitro antimicrobial activity, revealing that electron-withdrawing groups in the phenyl ring enhanced antimicrobial effectiveness. This indicates the potential for chemical structures related to this compound to serve as frameworks for developing new antimicrobial agents (Amir, Javed, & Hassan, 2012).

Future Directions

The compound and its derivatives have shown potential for various applications, particularly in the field of medicinal chemistry. They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . Therefore, future research could focus on further exploring these properties and developing the compound for therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2)13(18)15-5-6-16(14)12(17)9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOXYSQNVLITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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